Deflazacort-d3 is a deuterium-labeled derivative of deflazacort, a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. The compound is primarily utilized in scientific research to explore the mechanisms of steroid synthesis and metabolism, as well as for pharmacokinetic studies that optimize dosing regimens. Its unique isotopic labeling allows for detailed tracking of metabolic pathways in biological systems, enhancing the understanding of corticosteroid actions and effects in various conditions.
Deflazacort-d3 is synthesized from steroidal precursors through a series of chemical reactions. The compound is commercially available from various suppliers, such as BenchChem and Smolecule, which provide it for research purposes.
Deflazacort-d3 falls under the category of corticosteroids, specifically classified as a glucocorticoid. It is recognized for its therapeutic applications in treating conditions such as Duchenne muscular dystrophy and other inflammatory disorders.
The synthesis of deflazacort-d3 involves several key steps:
The industrial production of deflazacort-d3 employs optimized synthetic routes that enhance efficiency and reduce environmental impact. High-efficiency reactors and stringent quality control measures are utilized to ensure product consistency and safety.
Deflazacort-d3 has a complex steroidal framework characterized by its molecular formula and a molecular weight of approximately 431.5 g/mol. The structure includes an oxazole ring, which contributes to its biological activity.
Deflazacort-d3 undergoes various chemical reactions that are crucial for understanding its metabolism:
Common reagents used in these reactions include:
Major products from these reactions are often studied to assess the drug’s metabolism and potential side effects.
Deflazacort-d3 exerts its effects primarily through interaction with glucocorticoid receptors, modulating gene expression related to inflammation and immune responses. This mechanism involves:
Research indicates that deflazacort-d3's pharmacokinetic profile allows for effective dosing regimens that enhance therapeutic outcomes while minimizing side effects associated with corticosteroid use.
Deflazacort-d3 typically appears as a white to off-white powder. Its solubility characteristics are relevant for formulation development in pharmaceutical applications.
The compound exhibits stability under standard laboratory conditions but requires careful handling due to its potency as a corticosteroid. Key physicochemical properties include:
Relevant analyses include thermal analysis and spectroscopic studies to characterize its stability and interactions with biological systems .
Deflazacort-d3 has several scientific uses:
The unique properties of deflazacort-d3 make it valuable for both academic research and pharmaceutical applications aimed at understanding corticosteroid mechanisms at a molecular level .
Deflazacort-d₃ (C₂₅H₂₈D₃NO₆; MW: 444.54 g/mol) features site-specific deuterium labeling at the three methyl protons of the C-21 acetyl group. This isotopic substitution replaces the conventional -OC(O)CH₃ moiety with -OC(O)CD₃, altering mass-dependent properties while preserving steric and electronic characteristics. The deuterium atoms are incorporated as a -CD₃ isotopologue, ensuring isotopic purity >95% as verified by HPLC and mass spectrometry [5] [7]. The molecular framework retains the core pregna-1,4-dieno[17,16-d]oxazole structure characteristic of deflazacort, including the 11β-hydroxy, 20-oxo, and 2′-methyloxazoline functionalities [6] [9].
Table 1: Deuterium Positions in Deflazacort-d₃
Position | Chemical Environment | Atomic Count | Isotopologue Form |
---|---|---|---|
C-21 Acetyl | -OC(O)CD₃ | 3 deuterium atoms | -CD₃ (methyl) |
C-25 | Methyl ester | No substitution | -CH₃ |
Oxazole ring | 2′-Methyl | No substitution | -CH₃ |
X-ray crystallographic analysis confirms that deuterium substitution does not alter the bond lengths or angles of the steroidal backbone. The unlabelled deflazacort (C₂₅H₃₁NO₆; MW: 441.52 g/mol) crystallizes in an orthorhombic system (space group P2₁2₁2₁) with ring A adopting a near-planar conformation. Comparative studies show:
Table 2: Structural Comparison with Unlabelled Deflazacort
Parameter | Deflazacort (CAS 14484-47-0) | Deflazacort-d₃ | Analytical Method |
---|---|---|---|
Molecular Formula | C₂₅H₃₁NO₆ | C₂₅H₂₈D₃NO₆ | High-resolution MS |
Molecular Weight | 441.52 g/mol | 444.54 g/mol | Calculated from formula |
Melting Point | 255–256.5°C | 255–257°C (dec) | Hot-stage microscopy [1] |
Crystal System | Orthorhombic (P2₁2₁2₁) | Orthorhombic (P2₁2₁2₁) | X-ray diffraction [1] |
C-21 Acetyl Group | -OC(O)CH₃ | -OC(O)CD₃ | ¹³C NMR/FTIR |
Deflazacort-d₃ is synthesized via esterification of 21-desacetyl-deflazacort (C₂₃H₂₉NO₅; MW: 399.48 g/mol) with deuterated acetic-d₃ anhydride [(CD₃CO)₂O] or acetyl-d₃ chloride. Key process parameters:
Residual protiated (C₂₅H₃₁NO₆) and mono-/di-deuterated isotopologues are removed using reversed-phase HPLC:
¹³C NMR (100 MHz, DMSO-d₆) reveals characteristic isotopic shifts:
High-resolution ESI-MS (positive mode) exhibits:
Table 3: Characteristic Mass Spectral Fragments of Deflazacort-d₃
m/z | Ion Assignment | Relative Abundance (%) | Significance |
---|---|---|---|
445.55 | [M+H]⁺ | 100 | Molecular ion |
386.42 | [M - CD₃COO + H]⁺ | 88 | Deuterated acetate loss |
344.38 | [M - CD₃COO - C₂H₂O₂]⁺ | 45 | Retro-Diels-Alder fragment |
299.31 | [M - C₆H₅D₃O₃]⁺ | 32 | Oxazoline ring cleavage |
58.08 | CD₃C≡O⁺ | 15 | Deuterated acetyl cation |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4